N-(2-Chloro-6-fluorobenzyl)propan-2-amine
Overview
Description
N-(2-Chloro-6-fluorobenzyl)propan-2-amine: is an organic compound with the molecular formula C10H13ClFN It is characterized by the presence of a chloro and fluoro substituent on the benzyl group, which is attached to a propan-2-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chloro-6-fluorobenzyl)propan-2-amine typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with isopropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro and fluoro groups. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The amine group in N-(2-Chloro-6-fluorobenzyl)propan-2-amine can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: The compound can be reduced to form secondary amines or primary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, dichloromethane, toluene.
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed:
Substitution: Various substituted benzylamines.
Oxidation: Imines, nitriles.
Reduction: Secondary amines, primary amines.
Scientific Research Applications
Chemistry: N-(2-Chloro-6-fluorobenzyl)propan-2-amine is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of halogenated benzylamines on biological systems. It may serve as a model compound for investigating the interactions of similar structures with enzymes and receptors.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its structural features make it a candidate for exploring new drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity allows for the creation of various derivatives with desired properties.
Mechanism of Action
The mechanism of action of N-(2-Chloro-6-fluorobenzyl)propan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The presence of the chloro and fluoro groups can influence the compound’s binding affinity and specificity. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, affecting their function and activity.
Comparison with Similar Compounds
- N-(2-Chlorobenzyl)propan-2-amine
- N-(2-Fluorobenzyl)propan-2-amine
- N-(2-Bromobenzyl)propan-2-amine
Uniqueness: N-(2-Chloro-6-fluorobenzyl)propan-2-amine is unique due to the presence of both chloro and fluoro substituents on the benzyl group. This dual substitution can enhance its reactivity and binding properties compared to compounds with only one halogen substituent. The combination of these substituents can also influence the compound’s physicochemical properties, making it distinct in terms of solubility, stability, and biological activity.
Properties
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClFN/c1-7(2)13-6-8-9(11)4-3-5-10(8)12/h3-5,7,13H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SADAXVBAMOIPKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=C(C=CC=C1Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589335 | |
Record name | N-[(2-Chloro-6-fluorophenyl)methyl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50589335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62924-66-7 | |
Record name | N-[(2-Chloro-6-fluorophenyl)methyl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50589335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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